N-(2,3-dichlorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide
CAS No.: 946275-69-0
Cat. No.: VC11936449
Molecular Formula: C24H21Cl2NO3
Molecular Weight: 442.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946275-69-0 |
|---|---|
| Molecular Formula | C24H21Cl2NO3 |
| Molecular Weight | 442.3 g/mol |
| IUPAC Name | N-(2,3-dichlorophenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide |
| Standard InChI | InChI=1S/C24H21Cl2NO3/c1-24(2)13-17-5-3-8-20(22(17)30-24)29-14-15-9-11-16(12-10-15)23(28)27-19-7-4-6-18(25)21(19)26/h3-12H,13-14H2,1-2H3,(H,27,28) |
| Standard InChI Key | ZELMLQLMHNBPJZ-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=C(C(=CC=C4)Cl)Cl)C |
| Canonical SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=C(C(=CC=C4)Cl)Cl)C |
Introduction
N-(2,3-dichlorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a complex organic compound featuring a dichlorophenyl group attached to a benzamide moiety, with a 2,2-dimethyl-2,3-dihydro-1-benzofuran substituent. This compound's molecular structure suggests potential biological activity due to the presence of chlorine atoms on the aromatic ring and the benzofuran moiety.
Synthesis Methods
While specific synthesis methods for N-(2,3-dichlorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide are not detailed in the available literature, compounds of similar complexity often involve multi-step reactions including condensation, alkylation, or acylation reactions. These methods typically require careful control of reaction conditions to achieve the desired product.
Biological Activity
| Potential Activity | Description |
|---|---|
| Antimicrobial | Potential activity against bacteria and fungi |
| Anticancer | Possible effects against cancer cell lines |
Research Findings and Future Directions
Given the lack of specific research findings on N-(2,3-dichlorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve in vitro assays for antimicrobial and anticancer activities, as well as molecular docking studies to understand its interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume